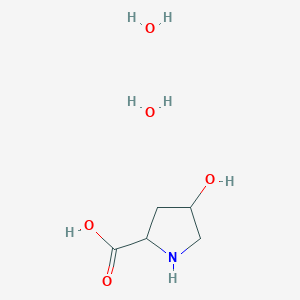
4-Hydroxypyrrolidine-2-carboxylic acid dihydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. It is a cyclic amino acid and a key component of collagen, playing a crucial role in the stability and structure of this protein. This compound is widely used in various scientific research applications, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions: 4-Hydroxypyrrolidine-2-carboxylic acid dihydrate can be synthesized through several methods. One common synthetic route involves the cyclization of L-proline using specific catalysts and reaction conditions. The reaction typically requires a strong acid catalyst, such as hydrochloric acid, and heating under reflux conditions.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale fermentation processes using microorganisms that naturally produce this compound. The fermentation broth is then purified through various chemical and physical separation techniques to obtain the pure compound.
化学反応の分析
Types of Reactions: 4-Hydroxypyrrolidine-2-carboxylic acid dihydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions often involve halogenation using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed:
Oxidation: Oxidation of this compound can lead to the formation of pyrrolidone derivatives.
Reduction: Reduction reactions typically yield the corresponding amino alcohols.
Substitution: Substitution reactions can produce halogenated derivatives of the compound.
科学的研究の応用
4-Hydroxypyrrolidine-2-carboxylic acid dihydrate is widely used in scientific research due to its unique properties and applications. It is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs. Additionally, it is used in the study of collagen structure and stability, as well as in the development of biomaterials and tissue engineering.
作用機序
The mechanism by which 4-Hydroxypyrrolidine-2-carboxylic acid dihydrate exerts its effects involves its role as a structural component of collagen. It helps stabilize the triple-helical structure of collagen by forming hydrogen bonds with other amino acids in the protein. This stabilization is crucial for the mechanical strength and integrity of collagen fibers.
類似化合物との比較
4-Hydroxypyrrolidine-2-carboxylic acid dihydrate is similar to other amino acids and derivatives, such as L-proline, trans-4-Hydroxy-L-proline, and 4-Hydroxypyridine-2-carboxylic acid. it is unique in its cyclic structure and its specific role in collagen stabilization. This compound is particularly important in the context of collagen research and applications, where its unique properties are essential for maintaining the structural integrity of collagen fibers.
List of Similar Compounds
L-proline
trans-4-Hydroxy-L-proline
4-Hydroxypyridine-2-carboxylic acid
特性
IUPAC Name |
4-hydroxypyrrolidine-2-carboxylic acid;dihydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3.2H2O/c7-3-1-4(5(8)9)6-2-3;;/h3-4,6-7H,1-2H2,(H,8,9);2*1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGBDGWQTSMRMIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)O.O.O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
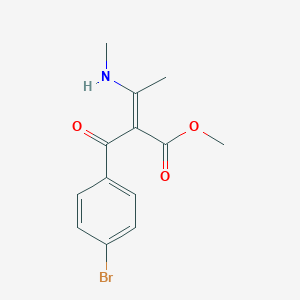
![8-Methoxy-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrochloride](/img/structure/B8057149.png)
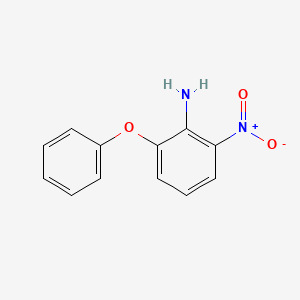
![{[(2,2-Dimethylhydrazino)carbonothioyl]thio}acetic acid](/img/structure/B8057163.png)
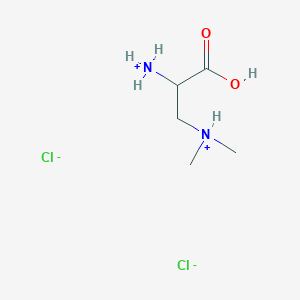
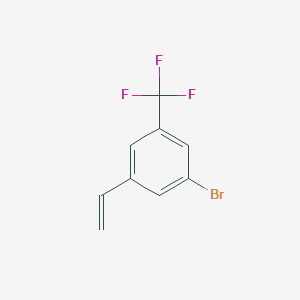
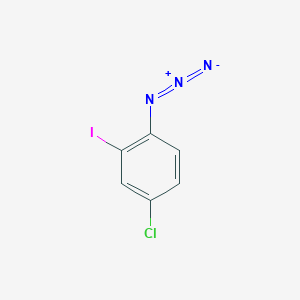
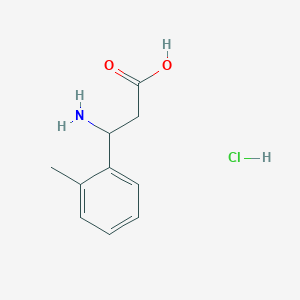
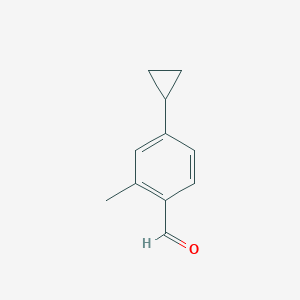
![3-Methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}butan-1-amine dihydrochloride](/img/structure/B8057220.png)
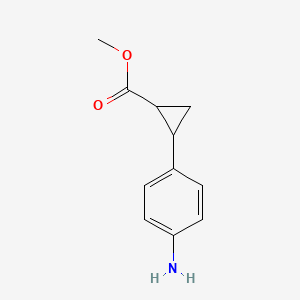
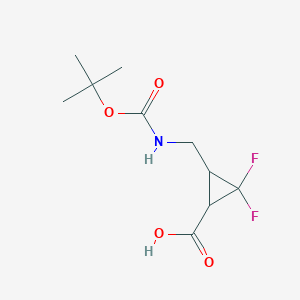
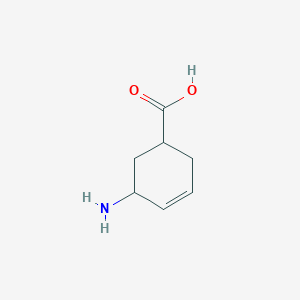
![tert-Butyl 8-fluoro-2,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B8057252.png)
